molecular formula C20H24N2O4S B6944439 N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide

N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide

Cat. No.: B6944439
M. Wt: 388.5 g/mol
InChI Key: WPGOMSNFNKXXAF-UHFFFAOYSA-N
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Description

N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a unique combination of an indene moiety, a sulfonamide group, and a propanamide group

Properties

IUPAC Name

N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-20(24)21-16-8-10-17(11-9-16)27(25,26)22(13-14-23)19-12-7-15-5-3-4-6-18(15)19/h3-6,8-11,19,23H,2,7,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOMSNFNKXXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutadiene, under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxyethyl-indene intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Propanamide Formation: Finally, the propanamide group is introduced by reacting the sulfonamide intermediate with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could potentially inhibit enzymes involved in inflammatory pathways or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-inden-1-yl)sulfamoyl]phenyl]acetamide
  • N-[4-(2,3-dihydro-1H-inden-1-yl)sulfamoyl]phenyl]butanamide

Uniqueness

N-[4-[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)sulfamoyl]phenyl]propanamide is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without this group. This structural feature may enhance its solubility and interaction with biological targets, making it a more versatile compound for various applications.

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